molecular formula C12H15NO3 B13100535 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one

Cat. No.: B13100535
M. Wt: 221.25 g/mol
InChI Key: VWJWRVAIYONKCH-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with ethyl groups and hydroxymethyl groups under specific conditions. One common method involves the use of ethyl iodide and formaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,3-bis(hydroxymethyl)indole: Similar structure but lacks the carbonyl group at the 2-position.

    1,3-Bis(hydroxymethyl)indolin-2-one: Similar structure but lacks the ethyl group at the 3-position.

    3-Ethylindolin-2-one: Similar structure but lacks the hydroxymethyl groups

Uniqueness

3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is unique due to the presence of both ethyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-ethyl-1,3-bis(hydroxymethyl)indol-2-one

InChI

InChI=1S/C12H15NO3/c1-2-12(7-14)9-5-3-4-6-10(9)13(8-15)11(12)16/h3-6,14-15H,2,7-8H2,1H3

InChI Key

VWJWRVAIYONKCH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CO)CO

Origin of Product

United States

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